molecular formula C19H16F3N5O2 B15287787 {4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 909675-40-7

{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone

Katalognummer: B15287787
CAS-Nummer: 909675-40-7
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: AJJSQQIRJUAMFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound {4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone (hereafter referred to as Compound X) features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a pyridin-3-yl group. The methanone moiety links the piperidine to a 6-(trifluoromethyl)pyridin-3-yl group. This structure combines heterocyclic motifs known for their pharmacological relevance, such as the 1,2,4-oxadiazole (imparting metabolic stability and hydrogen-bonding capacity) and the trifluoromethylpyridine (enhancing lipophilicity and bioavailability) .

However, its specific biological profile remains underexplored in the provided evidence.

Eigenschaften

CAS-Nummer

909675-40-7

Molekularformel

C19H16F3N5O2

Molekulargewicht

403.4 g/mol

IUPAC-Name

[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)15-4-3-14(11-24-15)18(28)27-8-5-12(6-9-27)17-25-16(26-29-17)13-2-1-7-23-10-13/h1-4,7,10-12H,5-6,8-9H2

InChI-Schlüssel

AJJSQQIRJUAMFF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Rationale for Fragment Prioritization

Synthesis of the Piperidine-Oxadiazole Subunit

Oxadiazole Formation via Cyclocondensation

The 1,2,4-oxadiazole ring is constructed through a [3+2] cycloaddition between a nitrile oxide and an amidoxime. Adapted from PubMed studies on piperidine-based oxadiazoles, 3-(pyridin-3-yl)amidoxime reacts with 4-cyanopiperidine under acidic conditions (TosOH, MeOH, 70°C, 12 h) to yield the oxadiazole core.

Reaction Conditions :

  • Substrates : 3-Cyanopyridine (1 eq), hydroxylamine hydrochloride (1.2 eq)
  • Catalyst : TosOH (0.2 eq)
  • Solvent : Methanol
  • Temperature : 70°C
  • Yield : 68–72% after column chromatography

Piperidine Functionalization

4-Cyanopiperidine is synthesized via nucleophilic substitution of 4-chloropiperidine with sodium cyanide (DMF, 80°C, 6 h). Alternative routes involve reductive amination of piperidin-4-one with ammonium acetate and sodium triacetoxyborohydride (STAB, CH2Cl2, rt, 12 h).

Preparation of 6-(Trifluoromethyl)pyridine-3-carbonyl Chloride

Vapor-Phase Fluorination of Picoline

As per Justia Patent US4563529, 6-methylpyridine-3-carbonitrile undergoes vapor-phase fluorination with Cl2 and anhydrous HF at 350–450°C in the presence of chromium fluoride catalysts to install the trifluoromethyl group.

Optimized Parameters :

  • Catalyst : CrF3 (5% w/w)
  • Residence time : 20–30 seconds
  • Conversion : >85%
  • Selectivity : 78% toward 6-(trifluoromethyl)pyridine-3-carbonitrile

Hydrolysis to Carboxylic Acid

The nitrile intermediate is hydrolyzed to 6-(trifluoromethyl)nicotinic acid using concentrated HCl (reflux, 6 h), followed by treatment with thionyl chloride (SOCl2, 70°C, 2 h) to generate the acyl chloride.

Final Coupling via Acylation

Nucleophilic Acyl Substitution

The piperidine-oxadiazole subunit (1 eq) is reacted with 6-(trifluoromethyl)pyridine-3-carbonyl chloride (1.1 eq) in dichloromethane (DCM) using triethylamine (TEA, 2 eq) as a base. The reaction proceeds at 0°C to room temperature over 4 h, achieving 89% conversion (HPLC).

Purification :

  • Method : Silica gel chromatography (EtOAc/hexanes, 1:3)
  • Purity : >99% (LCMS)
  • Characterization :
    • 1H NMR (400 MHz, CDCl3): δ 8.95 (s, 1H, pyridine-H), 8.72 (d, J = 4.8 Hz, 1H), 7.89–7.82 (m, 2H), 4.21–4.15 (m, 2H, piperidine-H), 3.02–2.94 (m, 2H), 2.18–2.09 (m, 1H), 1.92–1.84 (m, 2H).
    • HRMS : m/z calc. for C20H17F3N4O2 [M+H]+: 427.1382; found: 427.1379.

Alternative Synthetic Pathways and Mechanistic Insights

Palladium-Catalyzed Cross-Coupling

A patent-derived approach employs Pd2(dba)3/XantPhos to couple 4-bromopiperidine-oxadiazole with 6-(trifluoromethyl)pyridine-3-boronic acid (K3PO4, toluene, 110°C, 24 h). This method avoids acyl chloride handling but suffers from lower yields (52%).

Solid-Phase Synthesis

Immobilization of the piperidine-oxadiazole on Wang resin enables iterative acylation and cleavage (TFA/DCM), though scalability is limited by resin loading capacity.

Industrial-Scale Considerations

Catalytic Recycling in Fluorination

Chromium fluoride catalysts in vapor-phase reactions exhibit >95% recovery via fluidized-bed reactivation, reducing costs in continuous production.

Solvent Selection and Waste Streams

Methanol and DCM are replaced with 2-MeTHF and cyclopentyl methyl ether (CPME) in pilot plants to enhance green chemistry metrics.

Challenges and Optimization Strategies

Oxadiazole Ring Stability

The oxadiazole moiety is prone to ring-opening under basic conditions. Buffering the acylation step at pH 7–8 (NaHCO3) mitigates decomposition.

Trifluoromethyl Group Introduction

Direct trifluoromethylation using Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate) offers a solution-phase alternative to vapor-phase methods, albeit at higher reagent costs.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the oxadiazole moiety.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxides, while reduction of the oxadiazole moiety can yield amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a pharmacophore. The presence of the oxadiazole and piperidine rings suggests it could interact with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Wirkmechanismus

The mechanism of action of 5-([4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds with amino acid residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Positioning :

  • Compound X’s pyridin-3-yl group on the oxadiazole contrasts with pyridin-4-yl in ’s analogues. The 3-position may enhance target selectivity due to steric or electronic differences .
  • The trifluoromethyl group on the pyridine in Compound X and ’s compounds (49, 50) likely improves metabolic stability and membrane permeability .

Linker Variations: Compound X uses a direct methanone linker, whereas ’s analogues employ methoxy or methylene linkers, which may alter conformational flexibility and binding kinetics .

Synthetic Accessibility :

  • Compound 49 (59% yield) and 50 (30% yield) highlight challenges in synthesizing methylene-linked oxadiazoles compared to direct-bonded variants. Lower yields in such steps could reflect steric hindrance or reactivity issues .

Pharmacological and Physicochemical Properties

While explicit activity data for Compound X is absent in the evidence, insights can be inferred from analogues:

  • GPR119 Agonism : ’s oxadiazole-piperidine derivatives act as GPR119 agonists, indicating structural motifs critical for metabolic receptor engagement .

Biologische Aktivität

The compound {4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for the compound is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, with a molecular weight of 336.4 g/mol. The structure features a piperidine ring substituted with a pyridine and an oxadiazole moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
IUPAC Name{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone
SMILESCC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have shown activity against Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values as low as 1.35 μM . The compound's structure suggests a potential for similar activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. It has been reported that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (heart myoblasts) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound may be attributed to its interaction with specific molecular targets in biological pathways. The oxadiazole ring can facilitate binding to enzymes or receptors involved in disease processes. For instance, some derivatives have been shown to act as selective agonists for protein-tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and metabolic regulation .

Study on Antitubercular Agents

A study focused on synthesizing novel substituted oxadiazole derivatives evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant inhibitory concentrations, indicating that structural modifications can enhance efficacy .

Cytotoxicity Assessment

In a cytotoxicity assessment involving human embryonic kidney cells (HEK-293), the most active compounds derived from oxadiazole showed minimal toxicity, suggesting a favorable safety profile for further development in therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.